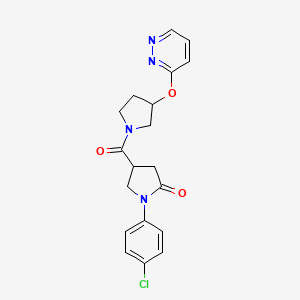
1-(4-Chlorophenyl)-4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C19H19ClN4O3 and its molecular weight is 386.84. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Molecular Docking
- A study reported the synthesis of novel pyridine and fused pyridine derivatives, emphasizing their in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds demonstrated moderate to good binding energies, suggesting potential for targeted therapeutic applications (Flefel et al., 2018).
Antioxidant Properties
- Another research synthesized new derivatives similar in structure, focusing on their antioxidant properties. This study highlights the potential of such compounds in developing treatments or supplements with antioxidant benefits (Bekircan et al., 2008).
Antiviral Evaluations
- In the field of antiviral research, specific derivatives have been synthesized and evaluated for their potential antiviral properties. This suggests a direction for future research into novel antiviral agents (Sayed & Ali, 2007).
Spectroscopic Characterization
- Spectroscopic characterization of related compounds provides insights into their structural and electronic properties, which is vital for understanding their potential applications in various scientific fields (Amirnasr et al., 2001).
Antimicrobial and Antioxidant Agents
- The focus on synthesizing new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents illustrates the broad spectrum of potential therapeutic uses of these compounds (H. et al., 2015).
Antifungal Activity
- Synthesis of novel compounds containing a pyrazolo(4,3-e)(1,2,4)triazolo(1
,5-a)pyridine-5-carbonitrile was explored for their potential antifungal activity, which is critical in the development of new antifungal drugs (Ibrahim et al., 2008).
Anticonvulsant Drugs
- Research into the structural and electronic properties of certain anticonvulsant drugs, which include similar structural motifs, provides valuable insights for designing more effective anticonvulsant medications (Georges et al., 1989).
Synthesis and Reactions for Medicinal Compounds
- The synthesis of pyrrolin-2-ones, which bear resemblance in their structural framework, demonstrates the potential in creating useful adducts for medicinal compounds and agrochemicals (Ghelfi et al., 2003).
Anticancer and Antimicrobial Agents
- The study on the synthesis and molecular docking of new oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents further underscores the versatility of these compounds in addressing significant health challenges (Katariya et al., 2021).
Efficient Synthesis of Heterocycles
- Research into novel synthetic methods for benzannelated and 1-(2-arylethenyl) heterocycles provides a foundation for efficient and diverse drug synthesis, highlighting the importance of such compounds in pharmaceutical development (Katritzky et al., 2000).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-4-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3/c20-14-3-5-15(6-4-14)24-11-13(10-18(24)25)19(26)23-9-7-16(12-23)27-17-2-1-8-21-22-17/h1-6,8,13,16H,7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFYNBHMWZTTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

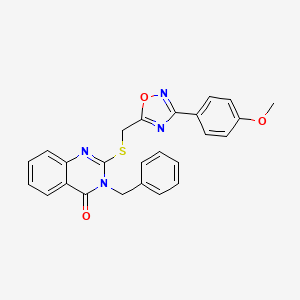
![N-(4-chlorobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2761506.png)
![7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2761507.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2761508.png)
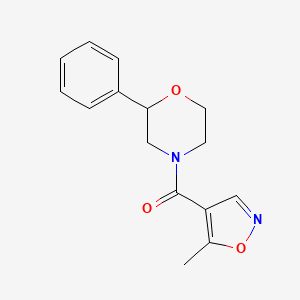
![(1R,5S)-N-(3-phenylpropyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2761511.png)
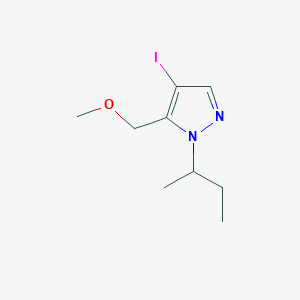
![[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2761515.png)
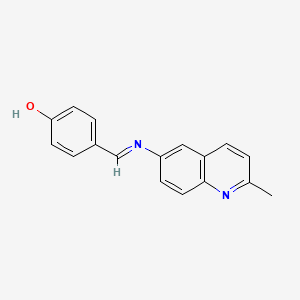
![5-chloro-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2761518.png)
![N-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2761519.png)
![7-chloro-N-(furan-2-ylmethyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2761522.png)
![N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2761524.png)
![Tert-butyl N-[2-(3-aminopropyl)phenyl]carbamate](/img/structure/B2761525.png)